molecular formula C11H21O4P B14486893 Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate CAS No. 65921-73-5

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate

Cat. No.: B14486893
CAS No.: 65921-73-5
M. Wt: 248.26 g/mol
InChI Key: AWOUZYAHISFHOJ-UHFFFAOYSA-N
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Description

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate is an organophosphorus compound with the molecular formula C10H19O4P. This compound is known for its unique structure, which includes a phosphonate group attached to a cycloheptyl ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of cycloheptanone with dimethyl phosphite in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then processed through various purification steps, including filtration, distillation, and crystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and strong bases are often employed.

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as an intermediate in the production of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxoheptyl)phosphonate
  • Dimethyl (1-diazo-2-oxopropyl)phosphonate
  • Diethyl (2-oxo-2-phenylethyl)phosphonate

Uniqueness

Dimethyl (2-cycloheptyl-2-oxoethyl)phosphonate is unique due to its cycloheptyl ring structure, which imparts different chemical and physical properties compared to other similar compounds. This structural difference can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

65921-73-5

Molecular Formula

C11H21O4P

Molecular Weight

248.26 g/mol

IUPAC Name

1-cycloheptyl-2-dimethoxyphosphorylethanone

InChI

InChI=1S/C11H21O4P/c1-14-16(13,15-2)9-11(12)10-7-5-3-4-6-8-10/h10H,3-9H2,1-2H3

InChI Key

AWOUZYAHISFHOJ-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1CCCCCC1)OC

Origin of Product

United States

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